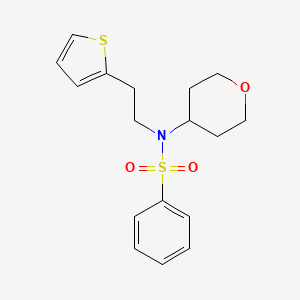
4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific chemical reactions involving this compound are not documented in the available resources .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, and solubility are crucial for understanding the behavior of a compound. Unfortunately, these specific details for this compound are not available in the current resources .Aplicaciones Científicas De Investigación
Pyridazinone Derivatives as Selective COX-2 Inhibitors
Pyridazinone compounds, such as ABT-963, demonstrate potent and selective inhibition of COX-2, an enzyme implicated in inflammation and pain. These compounds exhibit improved solubility, high oral anti-inflammatory potency, and reduced gastrointestinal side effects compared to traditional NSAIDs. The selectivity and efficacy of these derivatives suggest their potential for developing new anti-inflammatory drugs with enhanced safety profiles (Asif, 2016).
Chemical Inhibitors of Cytochrome P450 Isoforms
The modulation of cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism, by chemical inhibitors can significantly impact drug-drug interactions and drug toxicity. Research on selective chemical inhibitors for CYP isoforms aids in the prediction of metabolic pathways and potential interactions, indicating the importance of such compounds in drug development and safety assessment (Khojasteh et al., 2011).
Synthesis and Biological Activities of Pyridazinone Analogues
Synthetic protocols for pyridazinone and pyridazone analogues highlight their significant biological activities, especially in relation to the cardiovascular system. The versatility of these compounds in drug synthesis underscores their potential for creating new therapeutic agents with varied pharmacological effects (Jakhmola et al., 2016).
Novel Synthesis Approaches
Innovative synthesis methods for pharmaceutical impurities of proton pump inhibitors, including omeprazole, suggest the importance of understanding and controlling the synthesis process to minimize impurities and optimize therapeutic efficacy. Such research informs the development of safer and more effective pharmaceutical compounds (Saini et al., 2019).
Environmental and Pharmacological Importance
Studies on environmental reactivity, pharmacological activities, and the potential of natural compounds for the treatment of diseases like tuberculosis and leishmaniasis highlight the broader implications of chemical research. These findings emphasize the role of synthetic and natural compounds in addressing global health challenges and environmental issues (Liu et al., 2022; Makarov & Mikušová, 2020).
Propiedades
IUPAC Name |
4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-piperidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-17-6-8-18(9-7-17)26-23(27)22(29-20-12-10-19(28-2)11-13-20)21(16-24-26)25-14-4-3-5-15-25/h6-13,16H,3-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROHKWXIQFUFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCCCC3)OC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-tert-butyl-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B2639254.png)

![3-amino-N-(2-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2639257.png)
![2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2639258.png)
![N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2639259.png)


![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2639264.png)

